1,1,1,2,2,3,3-Heptafluorobutane

Overview

Description

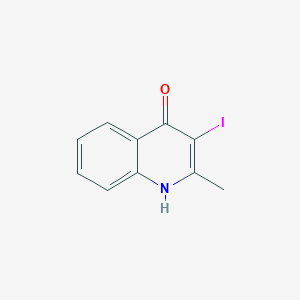

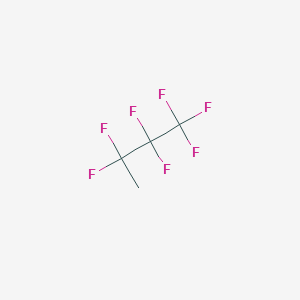

1,1,1,2,2,3,3-Heptafluorobutane is a chemical compound with the molecular formula C4H3F7 . It has an average mass of 184.055 Da and a monoisotopic mass of 184.012299 Da .

Molecular Structure Analysis

The molecular structure of 1,1,1,2,2,3,3-Heptafluorobutane consists of 4 carbon atoms, 3 hydrogen atoms, and 7 fluorine atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,1,1,2,2,3,3-Heptafluorobutane has a density of 1.4±0.1 g/cm³ and a boiling point of 11.1±8.0 °C at 760 mmHg . Its vapour pressure is 1239.6±0.0 mmHg at 25°C, and it has an enthalpy of vaporization of 24.8±3.0 kJ/mol . The flash point is -30.9±10.2 °C . The compound has 2 freely rotating bonds .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1,1,1,2,2,3,3-Heptafluorobutane (C₄H₃F₇):

Refrigeration and Air Conditioning

1,1,1,2,2,3,3-Heptafluorobutane: is widely used as a refrigerant due to its excellent thermodynamic properties. It is often employed in refrigeration systems and air conditioning units as a replacement for older, ozone-depleting substances. Its low global warming potential (GWP) and zero ozone depletion potential (ODP) make it an environmentally friendly option .

Fire Suppression Systems

This compound is also utilized in fire suppression systems, particularly in environments where water-based systems are not suitable, such as in data centers and aircraft. Its ability to extinguish fires without leaving residue or causing damage to sensitive equipment makes it highly valuable in these applications .

Medical Applications

In the medical field, 1,1,1,2,2,3,3-Heptafluorobutane is used as a propellant in metered-dose inhalers (MDIs) for asthma and other respiratory conditions. Its non-toxic and non-flammable nature ensures patient safety while delivering medication effectively .

Electronics Cleaning

The compound is employed in the electronics industry for precision cleaning of delicate components. Its high solvency power allows it to remove contaminants without damaging sensitive electronic parts. This application is crucial for maintaining the performance and longevity of electronic devices .

Heat Transfer Fluids

Due to its favorable thermal properties, 1,1,1,2,2,3,3-Heptafluorobutane is used as a heat transfer fluid in various industrial processes. It is particularly effective in systems requiring efficient heat exchange, such as in chemical reactors and power generation .

properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7/c1-2(5,6)3(7,8)4(9,10)11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAKCVSNUIDZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH3, C4H3F7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894956 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,2,3,3-Heptafluorobutane | |

CAS RN |

662-00-0 | |

| Record name | 1,1,1,2,2,3,3-heptafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)

![4-cyclohexylphenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042647.png)

![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)

![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)

![Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B3042657.png)

![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)

![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)